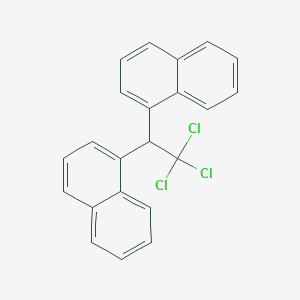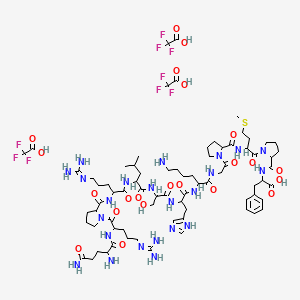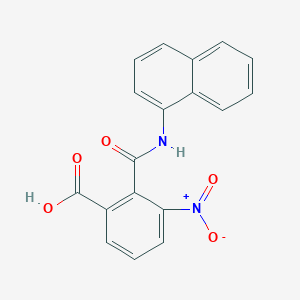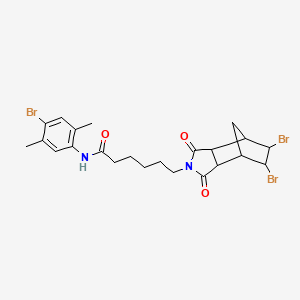![molecular formula C23H22N4O B12466445 1-(1H-indol-3-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12466445.png)
1-(1H-indol-3-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-Indol-3-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]ethanone is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features an indole moiety, a quinoline ring, and a piperazine linkage, making it a versatile molecule in various fields of study.
Vorbereitungsmethoden
The synthesis of 1-(1H-indol-3-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. The process often begins with the preparation of the indole and quinoline precursors, followed by their coupling through a piperazine linker. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1-(1H-Indol-3-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups, altering the compound’s reactivity and solubility.
Reduction: Reduction reactions can modify the quinoline or indole rings, potentially leading to new derivatives with different biological activities.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles. These reactions can introduce new substituents on the indole or quinoline rings, creating a diverse array of analogs.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce halogenated or alkylated compounds.
Wissenschaftliche Forschungsanwendungen
1-(1H-Indol-3-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]ethanone has a wide range of scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.
Biology: It is used in studies exploring cellular signaling pathways and receptor interactions, providing insights into biological processes.
Medicine: The compound’s potential therapeutic properties are investigated for treating various diseases, including cancer and neurological disorders.
Industry: It finds applications in the development of specialty chemicals, pharmaceuticals, and agrochemicals, contributing to advancements in these sectors.
Wirkmechanismus
The mechanism of action of 1-(1H-indol-3-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing downstream signaling cascades. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of neurotransmitter release.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-(1H-indol-3-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]ethanone stands out due to its unique combination of structural features. Similar compounds include:
1-(1H-Indol-3-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanone: This compound has a pyridine ring instead of a quinoline ring, which may result in different biological activities.
1-(1H-Indol-3-yl)-2-[4-(benzyl)piperazin-1-yl]ethanone: The presence of a benzyl group instead of a quinoline ring can alter the compound’s chemical reactivity and pharmacological properties.
1-(1H-Indol-3-yl)-2-[4-(phenyl)piperazin-1-yl]ethanone: The phenyl group provides a simpler aromatic system compared to the quinoline ring, potentially affecting the compound’s interactions with biological targets.
Eigenschaften
Molekularformel |
C23H22N4O |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
1-(1H-indol-3-yl)-2-(4-quinolin-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C23H22N4O/c28-22(19-15-24-21-8-4-2-6-18(19)21)16-26-11-13-27(14-12-26)23-10-9-17-5-1-3-7-20(17)25-23/h1-10,15,24H,11-14,16H2 |
InChI-Schlüssel |
ANGILUHQONHQQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC(=O)C2=CNC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-1',3',3'-trimethyl-5',8-dinitrospiro[chromene-2,2'-indole]](/img/structure/B12466382.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466389.png)

![2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12466398.png)

![3-[2-(tritylamino)ethyl]-1H-indol-5-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B12466412.png)



![2-(4-methylphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12466435.png)



